molecular formula C11H10BrN B1529748 2-Bromo-4,8-dimethylquinoline CAS No. 103858-49-7

2-Bromo-4,8-dimethylquinoline

Cat. No.: B1529748
CAS No.: 103858-49-7
M. Wt: 236.11 g/mol
InChI Key: RKYABWVEMZQVMN-UHFFFAOYSA-N
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Description

2-Bromo-4,8-dimethylquinoline is a brominated quinoline derivative with a fused benzene-pyridine core. The bromine atom at position 2 and methyl groups at positions 4 and 8 impart distinct electronic and steric properties. Its molecular formula is C₁₁H₁₀BrN, with a molecular weight of 236.11 g/mol. The compound is typically a solid at room temperature, sparingly soluble in water but soluble in organic solvents like ethanol or dichloromethane . The bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups influence steric hindrance and regioselectivity in further functionalization.

Properties

IUPAC Name

2-bromo-4,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYABWVEMZQVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4,8-dimethylquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 4,8-dimethylquinoline using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4,8-dimethylquinoline may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,8-dimethylquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of dihydroquinoline derivatives.

  • Substitution: Introduction of various functional groups at the bromine position.

Scientific Research Applications

2-Bromo-4,8-dimethylquinoline has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of antimalarial and anticancer agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4,8-dimethylquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structurally related compounds include:

Compound Name CAS Number Substituents Molecular Formula Key Properties
2-Bromo-4,8-dimethylquinoline Not explicitly provided Br (C2), CH₃ (C4, C8) C₁₁H₁₀BrN High bromine reactivity; moderate steric bulk
2-Bromo-4,7-dimethylquinoline 103858-48-6 Br (C2), CH₃ (C4, C7) C₁₁H₁₀BrN Similar bromine reactivity; altered methyl positioning reduces steric hindrance at C8
4,8-Dibromo-2-methylquinoline 1070879-55-8 Br (C4, C8), CH₃ (C2) C₁₀H₇Br₂N Dual bromine enhances electrophilic substitution potential; lower solubility due to increased hydrophobicity
6-Bromo-2-chloro-4,8-dimethylquinoline 89446-46-8 Br (C6), Cl (C2), CH₃ (C4, C8) C₁₁H₉BrClN Chlorine at C2 alters leaving-group capacity; bromine at C6 shifts electronic effects

Physical and Spectral Properties

  • Solubility: 2-Bromo-4,8-dimethylquinoline shares low aqueous solubility with analogs like 2-Bromo-4,7-dimethylquinoline due to hydrophobic substituents .
  • Spectroscopy: NMR data for related compounds (e.g., 4,8-Dibromo-2-methylquinoline) show distinct shifts for bromine (δ 7.5–8.5 ppm in ¹H NMR) and methyl groups (δ 2.3–2.6 ppm), aiding structural differentiation .

Biological Activity

2-Bromo-4,8-dimethylquinoline is a derivative of quinoline, a compound class renowned for its diverse biological activities. Quinoline derivatives are often explored in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of 2-Bromo-4,8-dimethylquinoline, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Bromo-4,8-dimethylquinoline consists of a quinoline ring substituted with bromine at the 2-position and methyl groups at the 4 and 8 positions. This configuration can influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H8BrN
Molecular Weight232.08 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

The biological activity of 2-Bromo-4,8-dimethylquinoline is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Like other quinoline derivatives, it may inhibit various enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes such as DNA replication and protein synthesis.
  • Interaction with Receptors : The compound may interact with specific receptors, leading to altered signaling pathways that can affect cell proliferation and apoptosis.
  • Membrane Disruption : Research indicates that quinoline derivatives can disrupt cell membranes, which may contribute to their antimicrobial activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives. For instance, 2-Bromo-4,8-dimethylquinoline has shown efficacy against various bacterial strains:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against these pathogens.

Anticancer Activity

The anticancer potential of 2-Bromo-4,8-dimethylquinoline has been investigated in several studies:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Results indicated that the compound could inhibit cell growth significantly at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various quinoline derivatives, including 2-Bromo-4,8-dimethylquinoline. The study concluded that the compound exhibited notable antibacterial activity against E. coli and S. aureus, supporting its potential as a lead compound for antibiotic development.

Study on Anticancer Properties

A recent investigation focused on the cytotoxic effects of 2-Bromo-4,8-dimethylquinoline on HeLa cells. The study found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests a promising avenue for further research into its use as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,8-dimethylquinoline
Reactant of Route 2
2-Bromo-4,8-dimethylquinoline

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